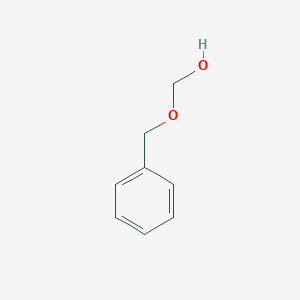

(Benzyloxy)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Methyl Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

phenylmethoxymethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-7-10-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETXWIMJICIQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042136 | |

| Record name | (Benzyloxy)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-60-8 | |

| Record name | Benzyl hemiformal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylhemiformal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, 1-(phenylmethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Benzyloxy)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (benzyloxy)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLHEMIFORMAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDK482748R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Benzyloxy)methanol synthesis from benzyl alcohol and formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of (benzyloxy)methanol from benzyl (B1604629) alcohol and formaldehyde (B43269). The document covers the core aspects of the synthesis, including the reaction mechanism, detailed experimental protocols, quantitative data, and characterization of the final product. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, where the benzyloxymethyl (BOM) protecting group, for which this compound can be a precursor, is frequently utilized.

Introduction

This compound, also known as benzyl hemiformal, is an organic compound with the chemical formula C₈H₁₀O₂. It serves as a key intermediate in various organic transformations and is particularly relevant in the context of protecting group chemistry. The synthesis of this compound from readily available starting materials like benzyl alcohol and formaldehyde is a process of significant interest. This guide will focus on the acid-catalyzed condensation reaction, which is a common method for its preparation.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from benzyl alcohol and formaldehyde proceeds via an acid-catalyzed nucleophilic addition of the alcohol to the carbonyl group of formaldehyde. Paraformaldehyde, a solid polymer of formaldehyde, is often used as a convenient and stable source of formaldehyde in the laboratory.

Reaction:

C₆H₅CH₂OH + (CH₂O)n --(H⁺)--> C₆H₅CH₂OCH₂OH

Mechanism:

The reaction is initiated by the protonation of formaldehyde (or its monomeric form generated from paraformaldehyde) by the acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of benzyl alcohol. The subsequent deprotonation of the intermediate yields the final product, this compound.

Experimental Protocols

While a universally optimized protocol is not available, the following procedure outlines a general method for the synthesis of this compound based on available literature. Researchers should consider optimizing parameters such as reaction time and catalyst loading for their specific needs.

Acid-Catalyzed Synthesis from Benzyl Alcohol and Paraformaldehyde

Materials:

-

Benzyl alcohol

-

Paraformaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous organic solvent (e.g., dichloromethane, toluene)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyl alcohol and paraformaldehyde in a suitable anhydrous organic solvent. A typical molar ratio of benzyl alcohol to formaldehyde monomer equivalent is 1:1 to 1:1.2.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the sulfuric acid. Be cautious as this may cause gas evolution.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.[1]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[1]

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.[2]

-

Quantitative Data

The yield of this compound can vary depending on the specific reaction conditions. Optimization of parameters is crucial to maximize the yield and minimize the formation of byproducts.

| Parameter | Condition/Value | Effect on Yield |

| Catalyst | Sulfuric Acid (catalytic amount) | Essential for the reaction to proceed at a reasonable rate. |

| Reactant Ratio | Benzyl Alcohol:Formaldehyde (1:1 to 1:1.2) | A slight excess of formaldehyde may be used to drive the reaction to completion. |

| Reaction Temperature | Reflux | Higher temperatures generally increase the reaction rate. |

| Reaction Time | 2 - 6 hours | Should be optimized by monitoring the reaction progress to avoid side reactions. |

| Solvent | Anhydrous Dichloromethane or Toluene | An inert solvent is necessary to dissolve the reactants. |

| Yield | Moderate to High (reported yields vary) | Highly dependent on the optimization of the reaction conditions. |

Table 1: Summary of Reaction Parameters and Their Effects.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~220-222 °C at 760 mmHg (decomposes) |

| Density | ~1.09 g/cm³ |

Table 2: Physical and Chemical Properties of this compound.

Spectroscopic Data

-

¹H NMR (CDCl₃):

-

δ 7.25-7.40 (m, 5H, Ar-H)

-

δ 4.85 (s, 2H, Ph-CH₂-O)

-

δ 4.65 (s, 2H, O-CH₂-OH)

-

δ 2.5-3.5 (br s, 1H, -OH)

-

-

¹³C NMR (CDCl₃):

-

δ 137.5 (Ar-C)

-

δ 128.5 (Ar-CH)

-

δ 127.9 (Ar-CH)

-

δ 127.7 (Ar-CH)

-

δ 85.0 (O-CH₂-OH)

-

δ 70.0 (Ph-CH₂-O)

-

-

FT-IR (neat):

-

Broad O-H stretch (~3400 cm⁻¹)

-

Aromatic C-H stretch (~3030 cm⁻¹)

-

Aliphatic C-H stretch (~2900-3000 cm⁻¹)

-

C-O stretch (~1050-1150 cm⁻¹)

-

Aromatic C=C bends (~1450-1600 cm⁻¹)

-

-

Mass Spectrometry (EI):

-

Molecular ion (M⁺) at m/z = 138

-

Major fragments at m/z = 107 (M⁺ - OCH₂OH), 91 (C₇H₇⁺, tropylium (B1234903) ion), 77 (C₆H₅⁺)

-

Potential Side Reactions and Purification Considerations

The acid-catalyzed reaction of benzyl alcohol and formaldehyde can lead to the formation of several byproducts. Understanding these potential side reactions is crucial for optimizing the synthesis and purification of this compound.

Common Side Products:

-

Dibenzyl ether: Formed from the acid-catalyzed self-condensation of benzyl alcohol.

-

Polyoxymethylene: Formed from the polymerization of formaldehyde, especially in the presence of acid.

-

Bis(benzyloxy)methane (Benzyl Formal): Formed from the reaction of this compound with another molecule of benzyl alcohol.

Purification Strategy:

-

Neutralization and Washing: The initial work-up with sodium bicarbonate is essential to remove the acid catalyst and prevent further side reactions during purification.[1]

-

Distillation: Vacuum distillation is an effective method for separating this compound from less volatile byproducts like dibenzyl ether and polyoxymethylene.

-

Chromatography: Column chromatography provides a high degree of purification and is particularly useful for removing closely related impurities.[2]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Benzyl alcohol: Can be harmful if swallowed or inhaled and causes skin and eye irritation.[3][4][5][6]

-

Formaldehyde (Paraformaldehyde): Is a known carcinogen and is toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.

-

Sulfuric Acid: Is a strong corrosive acid. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A mixture of benzyl alcohol and concentrated sulfuric acid can decompose violently if heated excessively.

Conclusion

The synthesis of this compound from benzyl alcohol and formaldehyde via acid-catalyzed condensation is a feasible and common laboratory procedure. Careful control of reaction conditions, including stoichiometry, catalyst concentration, and reaction time, is critical for achieving a good yield and minimizing the formation of byproducts. Proper work-up and purification techniques are essential to obtain the product in high purity. This guide provides a comprehensive framework for researchers to successfully synthesize and characterize this compound for its various applications in organic synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of (Benzyloxy)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (benzyloxy)methanol (CAS No: 14548-60-8). It includes a summary of its core properties, detailed experimental protocols for their determination, and a discussion of its chemical reactivity. This document is intended to serve as a valuable resource for professionals in research, development, and synthesis.

Core Physicochemical Properties

This compound, also known as benzyl (B1604629) hemiformal, is a clear liquid with a characteristic aromatic odor.[1][2] Its molecular structure, consisting of a benzyl group attached to a hydroxymethyl group via an ether linkage, dictates its physical and chemical behavior. It is utilized as a solvent, a preservative, a biocide, and as an important intermediate in organic synthesis, particularly for the introduction of the benzyloxymethyl (BOM) protecting group.[1][2][3]

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O₂ | [1][3][] |

| Molecular Weight | 138.16 g/mol | [1][3] |

| Appearance | Clear liquid with an aromatic odor | [1][2] |

| Boiling Point | 161.7°C at 760 mmHg | [3][5] |

| Melting Point | Not Applicable | [3] |

| Density | 1.095 g/cm³ | [3][] |

| Flash Point | 49.5°C | [3][] |

| Vapor Pressure | 1.55 mmHg at 25°C | [3] |

| Refractive Index | 1.532 | [3] |

| Water Solubility | 1.499 x 10⁵ mg/L at 25°C (estimated) | [] |

| pKa | 13.17 ± 0.10 (Predicted) | [3] |

| LogP (Octanol/Water) | Not explicitly found, but its structure suggests moderate lipophilicity. |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

A common laboratory-scale synthesis involves the acid-catalyzed reaction between benzyl alcohol and an aqueous solution of formaldehyde (B43269).[1]

Protocol: Acid-Catalyzed Synthesis

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzyl alcohol (1.0 eq) and an excess of aqueous formaldehyde (e.g., 37 wt. % in H₂O, 2.0 eq).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, 0.05 eq) to the stirring mixture.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-70°C) and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by carefully adding a mild base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

The boiling point can be accurately determined using the Thiele tube method, which requires a small amount of the sample.[6][7]

Protocol: Thiele Tube Method

-

Sample Preparation: Fill a small test tube (Durham tube) to about half-full with this compound. Place a capillary tube (sealed at one end) into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.[7]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.

-

Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[7] This temperature corresponds to the point where the vapor pressure of the liquid equals the atmospheric pressure.

Density can be measured using a pycnometer or a vibrating tube densimeter for high accuracy.[1][8]

Protocol: Pycnometry

-

Calibration: Clean and dry a pycnometer of a known volume and weigh it accurately (m₁). Fill the pycnometer with deionized water at a constant temperature (e.g., 25°C) and weigh it again (m₂). The density of water at this temperature is known.

-

Measurement: Empty and dry the pycnometer. Fill it with this compound at the same constant temperature and record the new weight (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

The isothermal shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent.[9][10]

Protocol: Isothermal Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., water). The presence of undissolved liquid should be visible.[10]

-

Equilibration: Seal the vial and place it in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate the sample for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, centrifuge the vial at high speed to separate the undissolved solute from the saturated solution.[10]

-

Quantitative Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of this compound using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility in the original solvent, typically expressed in mg/L or mol/L.

The pKa, indicating weak acidity, can be assessed via potentiometric titration.[1]

Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system, often a mixture of water and an organic co-solvent (like methanol (B129727) or dioxane) to ensure solubility.[11]

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments. Record the pH of the solution after each addition.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the titration curve. It is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

Reactivity and Structural Logic

The chemical behavior of this compound is governed by the interplay of its functional groups: the hydroxyl group and the benzyl ether moiety. This dual functionality allows it to act as both a nucleophile and an electrophile.[1]

-

Nucleophilic Character: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. It can attack electron-deficient centers.[1]

-

Electrophilic Character: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This allows the benzyloxymethyl cation to be attacked by nucleophiles. This electrophilic nature is key to its use as a reagent for installing the benzyloxymethyl (BOM) protecting group on alcohols.

References

- 1. This compound | 14548-60-8 | Benchchem [benchchem.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. Cas 14548-60-8,this compound | lookchem [lookchem.com]

- 5. guidechem.com [guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. arxiv.org [arxiv.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. benchchem.com [benchchem.com]

- 11. metaphactory [semopenalex.org]

(Benzyloxy)methanol CAS number 14548-60-8

An In-Depth Technical Guide to (Benzyloxy)methanol (CAS 14548-60-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as benzyl (B1604629) hemiformal, is a versatile organic compound with the CAS number 14548-60-8.[1][2][3] Structurally, it features both a benzyl ether and a primary alcohol functional group, which imparts a dual reactivity that makes it a valuable intermediate and reagent in organic synthesis.[1] Its applications span various industries, including pharmaceuticals, cosmetics, and materials science.[1][4] In the pharmaceutical and drug development sectors, it is recognized as a key building block for complex active pharmaceutical ingredients (APIs).[1][4] Furthermore, it is conceptually related to reagents used for installing the benzyloxymethyl (BOM) protecting group on hydroxyl functionalities, a crucial strategy in the multi-step synthesis of complex molecules.[1][5] This compound also sees use as a solvent, a fragrance ingredient, and as a preservative or biocide, where it acts by denaturing proteins and disrupting microbial cell membranes.[4][6]

Physicochemical and Spectroscopic Data

This compound is a clear liquid with a characteristic aromatic odor.[1][7] Its properties are summarized in the tables below. Note that some values are predicted based on computational models and may vary slightly from experimental data.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O₂ | [2][4] |

| Molecular Weight | 138.16 g/mol | [1][2] |

| Boiling Point | 161.7 °C at 760 mmHg | [3][4] |

| Density | 1.095 g/cm³ | [2][4] |

| Flash Point | 49.5 °C | [3][4] |

| Vapor Pressure | 1.55 mmHg at 25°C | [3][4] |

| Refractive Index | 1.532 | [3][4] |

| pKa (Predicted) | 13.17 ± 0.10 | [4][8] |

| LogP (Estimated) | 1.191 | [8] |

| Water Solubility (Est.) | 1.499e+005 mg/L at 25 °C | [5] |

| Appearance | Clear liquid with an aromatic odor | [1][7] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Key signal expected at δ ~4.5 ppm for –OCH₂O– protons. Aromatic protons are expected in the δ 7.2–7.4 ppm range. | [2] |

| HRMS | Expected [M+H]⁺ at m/z 139.0754 (calculated for C₈H₁₁O₂⁺). | [2] |

| IR Spectroscopy | Characteristic absorptions include a strong O–H stretch (~3400 cm⁻¹) and a C–O–C stretch (~1100 cm⁻¹). | [2][9][10] |

Synthesis and Reaction Mechanisms

The most common laboratory-scale synthesis of this compound involves the acid-catalyzed condensation of benzyl alcohol with a source of formaldehyde, such as paraformaldehyde.[1] The reaction proceeds via a nucleophilic substitution mechanism.

General Synthesis Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl alcohol and paraformaldehyde (1.1 to 1.5 molar equivalents).

-

Solvent and Catalyst: Add a suitable solvent such as toluene. Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux (e.g., 80-110 °C depending on the solvent) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic phase with a saturated sodium bicarbonate solution, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) eluent system) to yield pure this compound.[2]

Applications in Drug Development: The Benzyloxymethyl (BOM) Protecting Group

In complex organic synthesis, particularly in drug development, protecting groups are essential for temporarily masking reactive functional groups.[1] this compound is a precursor to the benzyloxymethanol (BOM) group, which is a stable and reliable protecting group for alcohols.[5] The BOM group is stable across a wide range of acidic and basic conditions.[1]

Experimental Protocol: Protection of an Alcohol with BOM Chloride

Benzyloxymethyl chloride (BOM-Cl) is a common reagent for introducing the BOM group. This protocol is a general procedure.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 1.5 eq).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add benzyloxymethyl chloride (BOM-Cl, 1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product by flash column chromatography on silica gel to yield the BOM-protected alcohol.[2]

Experimental Protocol: Deprotection of a BOM-Protected Alcohol

The BOM group is commonly removed by catalytic hydrogenolysis, which cleaves the benzyl ether bond.[5]

-

Reaction Setup: Dissolve the BOM-protected alcohol (1.0 eq) in a suitable solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalyst, typically 10% Palladium on carbon (Pd/C), at a loading of 5-10 mol%.[4]

-

Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂), often supplied from a balloon for lab-scale reactions.[4] For substrates sensitive to over-reduction, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate (B1220265) can be an effective alternative.[4][11]

-

Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Carefully purge the hydrogen from the flask with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[4] Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Analytical Methods

Chromatographic techniques are essential for the analysis of this compound, both for purity assessment and quantification in various matrices.

Table 3: Representative Chromatographic Conditions

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Nonpolar column, e.g., DB-5MS or HP-1 |

| Mobile Phase / Carrier Gas | Isocratic or gradient mixture of Acetonitrile (B52724) and Water | Helium |

| Flow Rate / Temp. Program | ~1.0 mL/min | Example: 50 °C initial, ramp to 300 °C |

| Detection | UV at ~254 nm | Mass Spectrometry (MS) or Flame Ionization (FID) |

| Reference(s) | [2] | [12][13] |

Representative HPLC Method

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile in water can be used for optimal separation from impurities. For example, starting with 30% acetonitrile and ramping to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set to 254 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification: Use an external standard calibration curve prepared with pure this compound.

Representative GC-MS Method

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol). An internal standard can be added for improved quantitation.

-

Chromatographic Conditions:

-

Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.[12]

-

Injector: Split/splitless injector at 250 °C.

-

Detector: Mass spectrometer operating in electron ionization (EI) mode. Scan a mass range of m/z 40-400.

-

-

Identification: Identification is based on the retention time and comparison of the mass spectrum with a reference spectrum. Fragmentation patterns would likely include ions corresponding to the benzyl cation (m/z 91) and other fragments resulting from cleavage of the ether and alcohol groups.

Safety and Handling

This compound is a reactive chemical that requires careful handling. It is classified as harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[14] It may also cause respiratory irritation.[14] Some sources indicate it is a possible human carcinogen (Group 2B).[2]

Table 4: Safety and Hazard Information

| Identifier | Code / Information | Reference(s) |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [8] |

| Signal Word | Danger | [8] |

| Hazard Statements | H302, H312, H315, H318, H335 | [2] |

| Precautionary Statements | P270, P280, P301+P312, P302+P352, P305+P351+P338, P310, P501 | [2] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [15] |

| Storage | Store at <-15°C in a well-closed, dry container. | [2] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. | [15] |

| First Aid (Skin) | Wash with plenty of water. Call a poison center or doctor if you feel unwell. Take off contaminated clothing and wash it before reuse. | [15] |

| First Aid (Ingestion) | Rinse mouth. Call a poison center or doctor if you feel unwell. | [15] |

Always consult the latest Safety Data Sheet (SDS) before handling this chemical and work in a well-ventilated fume hood.

References

- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 2. synarchive.com [synarchive.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 14548-60-8 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. data.epo.org [data.epo.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. mdpi.com [mdpi.com]

- 13. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Introduction of the Benzyloxymethyl (BOM) Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The benzyloxymethyl (BOM) group is a valuable acetal (B89532) protecting group for alcohols, phenols, amines, and thiols in multistep organic synthesis. Its stability under a range of conditions and its selective removal make it a versatile tool in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides a comprehensive overview of the introduction of the BOM group, including detailed experimental protocols, quantitative data on reaction efficiency, and methods for its subsequent cleavage.

Introduction to the Benzyloxymethyl (BOM) Protecting Group

The BOM group offers several advantages in organic synthesis:

-

Stability: It is stable to a wide range of reagents, including strong bases, organometallics, and many oxidizing and reducing agents.

-

Selective Cleavage: The BOM group can be selectively removed under acidic conditions or by hydrogenolysis, leaving other protecting groups intact.

-

Introduction: It is typically introduced using benzyloxymethyl chloride (BOM-Cl), a reactive alkylating agent.

Synthesis of Benzyloxymethyl Chloride (BOM-Cl)

Benzyloxymethyl chloride is the key reagent for introducing the BOM group. It can be prepared from benzyl (B1604629) alcohol, paraformaldehyde, and anhydrous hydrogen chloride.

Experimental Protocol: Synthesis of Benzyloxymethyl Chloride (BOM-Cl)

Materials:

-

Benzyl alcohol (1.0 equiv)

-

Paraformaldehyde (1.1 equiv)

-

Anhydrous hydrogen chloride gas

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred solution of benzyl alcohol and paraformaldehyde in dichloromethane at 0 °C, bubble anhydrous hydrogen chloride gas for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, purge the solution with nitrogen gas to remove excess HCl.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude BOM-Cl.

-

The crude BOM-Cl can be purified by vacuum distillation, but it is often used directly in the next step due to its instability.

Caution: Benzyloxymethyl chloride is a lachrymator and a potential carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction of the BOM Group

The BOM group is most commonly introduced by the reaction of an alcohol, phenol, amine, or thiol with BOM-Cl in the presence of a base. The choice of base and reaction conditions depends on the substrate.

Protection of Alcohols

The protection of alcohols as their BOM ethers is a widely used transformation.

General Experimental Protocol: BOM Protection of a Primary Alcohol (e.g., Benzyl Alcohol)

Materials:

-

Benzyl alcohol (1.0 equiv)

-

Benzyloxymethyl chloride (BOM-Cl) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred solution of benzyl alcohol and DIPEA in dichloromethane at 0 °C, add BOM-Cl dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the BOM-protected benzyl alcohol.

Quantitative Data for BOM Protection of Alcohols:

| Substrate | Base | Solvent | Time (h) | Yield (%) |

| Benzyl Alcohol | DIPEA | CH₂Cl₂ | 3 | 92 |

| 4-Nitrobenzyl alcohol | DIPEA | CH₂Cl₂ | 4 | 88 |

| Cyclohexanol | NaH | THF | 2 | 85 |

| tert-Butanol | i-Pr₂NEt | CH₂Cl₂ | 24 | 75 |

Protection of Phenols

Phenols can be protected as BOM ethers under similar conditions to alcohols, although stronger bases may sometimes be required.

General Experimental Protocol: BOM Protection of a Phenol (e.g., 4-Nitrophenol)

Materials:

-

4-Nitrophenol (B140041) (1.0 equiv)

-

Benzyloxymethyl chloride (BOM-Cl) (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred suspension of 4-nitrophenol and potassium carbonate in DMF at room temperature, add BOM-Cl.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for BOM Protection of Phenols:

| Substrate | Base | Solvent | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 12 | 90 |

| 4-Methoxyphenol | K₂CO₃ | DMF | 12 | 93 |

| 4-Nitrophenol | K₂CO₃ | DMF | 16 | 85 |

| 2,6-Di-tert-butylphenol | NaH | THF | 24 | 60 |

Protection of Amines

The protection of amines with the BOM group can be achieved, but side reactions such as over-alkylation can be an issue. Careful control of stoichiometry and reaction conditions is crucial.

General Experimental Protocol: N-BOM Protection of an Aniline (B41778)

Materials:

-

Aniline (1.0 equiv)

-

Benzyloxymethyl chloride (BOM-Cl) (1.1 equiv)

-

Pyridine (B92270) (2.0 equiv)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred solution of aniline and pyridine in dichloromethane at 0 °C, add BOM-Cl dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Quantitative Data for N-BOM Protection of Amines:

| Substrate | Base | Solvent | Time (h) | Yield (%) |

| Aniline | Pyridine | CH₂Cl₂ | 8 | 75 |

| Benzylamine | DIPEA | CH₂Cl₂ | 6 | 80 |

| Pyrrolidine | K₂CO₃ | ACN | 12 | 70 |

Protection of Thiols

Thiols are readily protected as BOM thioethers. The high nucleophilicity of the thiol group allows for efficient reaction under mild basic conditions.

General Experimental Protocol: S-BOM Protection of a Thiol (e.g., Thiophenol)

Materials:

-

Thiophenol (1.0 equiv)

-

Benzyloxymethyl chloride (BOM-Cl) (1.1 equiv)

-

Triethylamine (B128534) (Et₃N) (1.2 equiv)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred solution of thiophenol and triethylamine in dichloromethane at 0 °C, add BOM-Cl dropwise.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Quantitative Data for S-BOM Protection of Thiols:

| Substrate | Base | Solvent | Time (h) | Yield (%) |

| Thiophenol | Et₃N | CH₂Cl₂ | 2 | 95 |

| Benzyl mercaptan | Et₃N | CH₂Cl₂ | 2 | 92 |

| Cysteine derivative | DIPEA | DMF | 4 | 85 |

Cleavage of the BOM Group

The BOM group can be removed under two main sets of conditions: catalytic hydrogenolysis and acidic cleavage.

Catalytic Hydrogenolysis

This method is particularly mild and is compatible with many other functional groups. It proceeds by cleavage of the benzyl C-O bond.

General Experimental Protocol: Hydrogenolysis of a BOM Ether

Materials:

-

BOM-protected substrate (1.0 equiv)

-

Palladium on carbon (10% Pd/C, 10 mol%)

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Hydrogen gas (H₂) balloon

Procedure:

-

Dissolve the BOM-protected substrate in methanol or ethanol in a round-bottom flask.

-

Carefully add the Pd/C catalyst.

-

Evacuate the flask and backfill with hydrogen gas (repeat three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Rinse the filter pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Acidic Cleavage

The BOM group is an acetal and can be cleaved under acidic conditions. The choice of acid and conditions can be tuned to achieve selectivity.

General Experimental Protocol: Acidic Cleavage of a BOM Ether

Materials:

-

BOM-protected substrate (1.0 equiv)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., CH₂Cl₂, MeOH)

-

Dichloromethane (CH₂Cl₂) or Methanol (MeOH)

Procedure:

-

Dissolve the BOM-protected substrate in dichloromethane or methanol.

-

Add the acidic solution (e.g., 10% TFA in CH₂Cl₂ or 1 M HCl in MeOH).

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over sodium sulfate, filter, and concentrate.

-

Purify the crude product if necessary.

Comparative Data for BOM Group Cleavage:

| Protected Substrate | Method | Reagents | Solvent | Time (h) | Yield (%) |

| BOM-protected Benzyl Alcohol | Hydrogenolysis | 10% Pd/C, H₂ | MeOH | 6 | 95 |

| BOM-protected Benzyl Alcohol | Acidic Cleavage | 10% TFA | CH₂Cl₂ | 2 | 90 |

| BOM-protected 4-Nitrophenol | Hydrogenolysis | 10% Pd/C, H₂ | EtOAc | 8 | 88 |

| BOM-protected 4-Nitrophenol | Acidic Cleavage | 1 M HCl | MeOH | 4 | 82 |

| N-BOM Aniline | Hydrogenolysis | 10% Pd/C, H₂ | EtOH | 12 | 70 |

| S-BOM Thiophenol | Acidic Cleavage | TFA | CH₂Cl₂ | 1 | 92 |

Signaling Pathways and Experimental Workflows (Graphviz)

The following diagrams illustrate the key transformations and workflows discussed in this guide.

Mechanism of BOM group introduction.

General workflow for BOM protection.

Cleavage pathways for the BOM group.

Conclusion

The benzyloxymethyl protecting group is a robust and versatile tool for the protection of various functional groups in organic synthesis. Its straightforward introduction using BOM-Cl and its selective removal via hydrogenolysis or acidic cleavage make it a valuable component of the synthetic chemist's toolbox. The protocols and data presented in this guide provide a solid foundation for the successful application of the BOM group in complex synthetic endeavors. Careful consideration of the substrate and desired reaction conditions will ensure high yields and chemoselectivity in both protection and deprotection steps.

An In-depth Technical Guide to Alcohol Protection with (Benzyloxy)methanol

For Researchers, Scientists, and Drug Development Professionals

The benzyloxymethyl (BOM) ether is a crucial protecting group in modern organic synthesis, valued for its stability across a range of chemical conditions and its selective removal. This guide provides a detailed examination of the mechanism, application, and quantitative aspects of alcohol protection using (benzyloxy)methanol derivatives.

Introduction to the Benzyloxymethyl (BOM) Protecting Group

In multi-step organic synthesis, particularly in the development of complex pharmaceutical ingredients, it is often necessary to temporarily mask the reactivity of a hydroxyl group. The benzyloxymethyl (BOM) group serves as a robust protecting group for alcohols, forming a stable acetal (B89532) linkage (R-O-CH₂-O-Bn). It is prized for its stability in both acidic and basic environments, which is superior to many other protecting groups like silyl (B83357) ethers or tetrahydropyranyl (THP) ethers.[1][2] The true protecting reagent is typically an activated derivative, most commonly benzyloxymethyl chloride (BOM-Cl), rather than this compound itself.[3]

Key Attributes of the BOM Group:

-

Stability: Stable to a wide range of non-acidic reagents, strong bases, and many oxidizing and reducing agents.[1][2]

-

Orthogonality: Its removal conditions, typically catalytic hydrogenolysis, are distinct from those used for many other common protecting groups (e.g., acid-labile silyl ethers or base-labile esters), allowing for selective deprotection strategies.[4][5]

-

Applications: Widely used in the synthesis of complex natural products and active pharmaceutical ingredients where mild and selective protection and deprotection are critical.[1]

The Mechanism of BOM Protection

The protection of an alcohol as its BOM ether is typically achieved via a Williamson ether-type synthesis, which proceeds through an SN2 mechanism. The most common reagent for this transformation is benzyloxymethyl chloride (BOM-Cl).

The process involves two primary steps:

-

Deprotonation: The alcohol is treated with a suitable base to generate a more nucleophilic alkoxide. The choice of base is critical and depends on the acidity of the alcohol and the presence of other sensitive functional groups. Common bases include sodium hydride (NaH) for simple alcohols or hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) for more sensitive substrates.

-

Nucleophilic Substitution: The resulting alkoxide attacks the electrophilic methylene (B1212753) carbon of BOM-Cl, displacing the chloride leaving group in an SN2 reaction to form the stable BOM ether.

Quantitative Data on BOM Protection

The efficiency of BOM protection can vary based on the substrate, base, solvent, and temperature. The following table summarizes representative data for the protection of different types of alcohols.

| Substrate (Alcohol) | Base (Equiv.) | Reagent (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Primary Alcohol | NaH (1.2) | BOM-Cl (1.1) | THF/DMF | 0 to 25 | 2 | 90-98 |

| Secondary Alcohol | NaH (1.5) | BOM-Cl (1.5) | DMF | 0 to 25 | 4-8 | 85-95 |

| Hindered Sec. Alcohol | KH (2.0) | BOM-Cl (2.0) | THF | 25 | 12-24 | 70-85 |

| Phenol | K₂CO₃ (3.0) | BOM-Cl (1.2) | Acetone | 56 (reflux) | 6 | 92 |

| Diol (Selective) | NaH (1.1) | BOM-Cl (1.1) | THF | -20 to 0 | 5 | 80-90 |

Data compiled from typical laboratory procedures and are representative.

Detailed Experimental Protocols

A. Protocol for Protection of a Primary Alcohol

This protocol describes a general procedure for the BOM protection of a primary alcohol using sodium hydride and benzyloxymethyl chloride.

Reagents and Materials:

-

Primary Alcohol (1.0 equiv)

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

-

Benzyloxymethyl Chloride (BOM-Cl, 1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Saturated aqueous Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (B1210297)

-

Hexanes

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of the primary alcohol (1.0 equiv) in anhydrous THF is cooled to 0 °C in an ice bath.

-

Sodium hydride (1.2 equiv) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

-

Benzyloxymethyl chloride (1.1 equiv) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

-

The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (typically using a hexanes/ethyl acetate gradient) to yield the pure BOM-protected alcohol.

B. Protocol for Deprotection via Hydrogenolysis

This protocol details the removal of the BOM group to regenerate the free alcohol.

Reagents and Materials:

-

BOM-protected Alcohol (1.0 equiv)

-

Palladium on Carbon (10% Pd/C, 0.05-0.10 equiv by weight)

-

Methanol (B129727) or Ethyl Acetate

-

Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

-

The BOM-protected alcohol (1.0 equiv) is dissolved in a suitable solvent (e.g., methanol or ethyl acetate).

-

Palladium on carbon (10% w/w) is carefully added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas (this cycle is repeated three times). A hydrogen-filled balloon is then fitted to the flask.

-

The mixture is stirred vigorously under the hydrogen atmosphere at room temperature for 2-16 hours. Reaction progress is monitored by TLC.

-

Upon completion, the mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

The filtrate is concentrated under reduced pressure to yield the deprotected alcohol, which can be further purified if necessary.

Experimental and Logic Workflow

The following diagram illustrates the typical workflow for a protection/deprotection sequence in a synthetic project.

References

Stability of Benzyloxymethyl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxymethyl (BOM) ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development. Its popularity stems from its relative stability to a range of reaction conditions and the availability of multiple, often mild, methods for its removal. This guide provides a comprehensive overview of the stability of the BOM group under both acidic and basic conditions, supported by comparative data and detailed experimental protocols for its cleavage. Understanding the nuances of its stability is critical for its strategic application in complex synthetic routes, ensuring the integrity of the target molecule throughout the synthetic sequence.

Core Principles of BOM Ether Stability

The BOM group is an acetal (B89532), and its stability is largely dictated by the reactivity of the acetal linkage. Generally, acetals are stable to basic and nucleophilic conditions but are susceptible to cleavage under acidic conditions.[1][2] The benzylic position of the BOM group also allows for its removal via hydrogenolysis, providing an orthogonal deprotection strategy.

Data Presentation: Stability and Cleavage of Benzyloxymethyl Ethers

The following tables summarize the stability of the BOM ether under various acidic and basic conditions, as well as common methods for its deprotection.

Table 1: Stability of Benzyloxymethyl Ether under Various Conditions

| Condition Category | Reagent/Condition | Stability of BOM Ether | Notes |

| Acidic | Dilute aqueous acid (e.g., pH 4-6) | Moderately Stable | Stability is substrate-dependent and cleavage may occur over extended periods or at elevated temperatures. |

| Strong protic acids (e.g., TFA, HCl, HBr) | Labile | Cleavage is generally rapid.[3] | |

| Lewis acids (e.g., BCl₃, SnCl₄, BF₃·OEt₂) | Labile | Cleavage conditions can often be tuned for selectivity.[4] | |

| Basic | Aqueous bases (e.g., NaOH, KOH, LiOH) | Generally Stable | Acetal linkages are not susceptible to cleavage by hydroxide.[1] |

| Amine bases (e.g., Et₃N, DIPEA) | Stable | Commonly used as bases in reactions with BOM-protected substrates. | |

| Organometallic bases (e.g., n-BuLi, Grignard reagents) | Generally Stable | Ethers are common solvents for Grignard reactions, indicating their stability.[5] However, very strong bases may deprotonate the benzylic position. | |

| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Labile | A common and mild method for deprotection.[6] |

| Catalytic Transfer Hydrogenolysis | Labile | A safer alternative to using hydrogen gas.[7] | |

| Dissolving Metal Reduction (e.g., Na/NH₃) | Labile | Effective but harsh conditions. | |

| Oxidative | Most common oxidants (e.g., PCC, Swern, DMP) | Stable | The ether linkage is generally inert to these reagents. |

Table 2: Common Deprotection Methods for Benzyloxymethyl Ethers

| Deprotection Method | Reagent(s) | Typical Conditions | Yield (%) | Notes |

| Acidic Cleavage | Trifluoroacetic acid (TFA) | TFA/CH₂Cl₂, 0 °C to rt | High | Effective but can cleave other acid-labile groups. |

| Boron trichloride (B1173362) (BCl₃) | BCl₃/CH₂Cl₂, -78 °C to 0 °C | 85-95 | Can be highly selective, especially for aryl BOM ethers.[8] | |

| Tin(IV) chloride (SnCl₄) | SnCl₄/CH₂Cl₂, 0 °C to rt | Varies | Lewis acidity can be tuned by the choice of solvent. | |

| Hydrogenolysis | Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, MeOH or EtOH, rt | >90 | Mild and highly effective, but will also reduce other functional groups like alkenes and alkynes.[9] |

| Catalytic Transfer Hydrogenolysis | HCO₂H, 10% Pd/C, MeOH, rt | >90 | Avoids the use of flammable H₂ gas.[7] |

Experimental Protocols

Protocol 1: Deprotection of a Benzyloxymethyl Ether using Boron Trichloride (BCl₃)

This protocol is adapted from a procedure for the debenzylation of aryl benzyl (B1604629) ethers and is effective for the cleavage of BOM ethers, particularly on phenolic substrates.[8]

Materials:

-

BOM-protected substrate

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Boron trichloride (1.0 M solution in CH₂Cl₂)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the BOM-protected substrate (1.0 equiv) in anhydrous CH₂Cl₂ (approx. 0.1 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the BCl₃ solution (1.2 equiv) dropwise via syringe.

-

Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to a few hours depending on the substrate.

-

Upon completion, quench the reaction by the slow addition of MeOH at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a Benzyloxymethyl Ether by Catalytic Transfer Hydrogenolysis

This protocol provides a safer alternative to traditional catalytic hydrogenation using hydrogen gas.[7]

Materials:

-

BOM-protected substrate

-

Methanol (MeOH) or Ethanol (EtOH)

-

Palladium on carbon (10% Pd/C)

-

Formic acid (HCO₂H) or Ammonium (B1175870) formate (B1220265) (HCO₂NH₄)

-

Celite®

Procedure:

-

Dissolve the BOM-protected substrate (1.0 equiv) in MeOH or EtOH (approx. 0.1 M) in a round-bottom flask.

-

Carefully add 10% Pd/C (10-20 mol% by weight).

-

To the stirred suspension, add formic acid (5-10 equiv) or ammonium formate (5-10 equiv).

-

Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor the progress by TLC.

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the same solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography if necessary.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Deprotection pathways for benzyloxymethyl (BOM) ethers.

Caption: Orthogonal deprotection of BOM and TBS ethers.

References

- 1. Acetals as protecting groups [quimicaorganica.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 5. Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases - East China Normal University [pure.ecnu.edu.cn:443]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of (Benzyloxy)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a detailed synthetic protocol for (benzyloxy)methanol (CAS 14548-60-8), a versatile organic compound. The information compiled herein is intended to serve as a valuable resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Spectroscopic Data

Precise characterization of this compound is crucial for its application in complex synthetic pathways. The following tables summarize the expected spectroscopic data based on typical values for its structural motifs.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.80 - 4.60 | Singlet | 2H | Methylene protons (-OCH₂Ph) |

| ~4.60 - 4.40 | Singlet | 2H | Methylene protons (-CH₂OH) |

| ~3.50 - 3.30 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Quaternary aromatic carbon (C-ipso) |

| ~128.5 | Aromatic carbons (C-ortho, C-meta) |

| ~127.8 | Aromatic carbon (C-para) |

| ~90 | Methylene carbon (-OCH₂O-) |

| ~70 | Methylene carbon (-CH₂Ph) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2920, ~2850 | Medium | C-H stretch (aliphatic) |

| ~1495, ~1450 | Medium to Weak | C=C stretch (aromatic ring) |

| ~1100 | Strong | C-O-C stretch (ether linkage) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 138 | [M]⁺ (Molecular ion) |

| 108 | [M - CH₂O]⁺ |

| 107 | [M - CH₂OH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

A common and direct laboratory-scale synthesis of this compound involves the acid-catalyzed condensation of benzyl (B1604629) alcohol with paraformaldehyde.[1] Paraformaldehyde serves as a stable source of formaldehyde (B43269) for this reaction.

Materials:

-

Benzyl alcohol

-

Paraformaldehyde

-

Anhydrous Toluene

-

Sulfuric acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst®)[1]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol, paraformaldehyde (1.1 equivalents), and anhydrous toluene.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid. Alternatively, a heterogeneous acid catalyst like Amberlyst® can be used for easier removal.[1]

-

Reaction: Heat the reaction mixture to reflux (approximately 80-110°C depending on the solvent and catalyst) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solid catalyst was used, filter it off. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

-

Quenching: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Mass Spectrometry (MS): Mass spectra are typically recorded on a mass spectrometer using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) for high-resolution mass spectrometry (HRMS) to confirm the molecular formula.[1]

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

References

The Dual Nature of (Benzyloxy)methanol: A Technical Guide to its Nucleophilic and Electrophilic Reactivity

For Researchers, Scientists, and Drug Development Professionals

(Benzyloxy)methanol (also known as benzyl (B1604629) hemiformal) is a versatile organic compound that possesses a unique dual reactivity, enabling it to act as both a nucleophile and an electrophile. This characteristic makes it a valuable reagent and intermediate in a variety of synthetic transformations, particularly in the construction of complex molecules and the introduction of the benzyloxymethyl (BOM) protecting group. This technical guide provides an in-depth exploration of the fundamental principles governing its reactivity, supported by quantitative data from analogous systems, detailed experimental protocols, and visualizations of key reaction pathways.

Core Concepts: The Origin of Dual Reactivity

The chemical behavior of this compound is dictated by the interplay of its two key functional components: the hydroxyl group and the benzyloxymethyl moiety.

-

Nucleophilic Character: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic.[1] This allows this compound to attack electron-deficient centers, such as the carbonyl carbon of acyl chlorides, anhydrides, and carboxylic acids (under acidic catalysis), leading to the formation of benzyloxymethyl esters.

-

Electrophilic Character: The carbon atom of the hydroxymethyl group is susceptible to nucleophilic attack. This electrophilicity is significantly enhanced under acidic conditions, where the hydroxyl group is protonated to form a good leaving group (water), or by converting the hydroxyl group into a better leaving group, such as a tosylate.[1] The resulting carbocation or activated substrate is then readily attacked by a wide range of nucleophiles, including alcohols, amines, and thiols, to form ethers, amines, and thioethers, respectively.

This compound as a Nucleophile

In its role as a nucleophile, this compound is frequently employed in acylation reactions to introduce the benzyloxymethyl ester functionality. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Quantitative Data for Analogous Acylation Reactions

| Acylating Agent | Alcohol | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Acetic Anhydride (B1165640) | Methanol | Sulfuric Acid | None | Ambient | - | >97 | (Kinetic study, specific time not provided) |

| Benzoyl Chloride | Various Alcohols | TMEDA | Dichloromethane (B109758) | -78 | < 0.1 | >95 | Sano, T. Synthesis, 1999, 1141-1144. |

| 4-Nitrobenzoyl Chloride | Benzyl Alcohol | Pyridine (B92270) | Chloroform | Reflux | 2 | 92 | (General procedure example) |

Experimental Protocol: Synthesis of Benzyloxymethyl Acetate

This protocol is adapted from standard procedures for the esterification of alcohols with anhydrides.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (or a non-nucleophilic base like triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq.).

-

Slowly add acetic anhydride (1.1 eq.) dropwise via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Expected Spectroscopic Data for Benzyloxymethyl Acetate (Analogous to Benzyl Acetate):

-

¹H NMR (CDCl₃): δ ~7.3 (m, 5H, Ar-H), 5.1 (s, 2H, Ph-CH₂-O), 5.3 (s, 2H, O-CH₂-O), 2.1 (s, 3H, CH₃-C=O).

-

¹³C NMR (CDCl₃): δ ~170 (C=O), 136 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 85 (O-CH₂-O), 68 (Ph-CH₂-O), 21 (CH₃).

-

IR (thin film, cm⁻¹): ~3030 (Ar C-H), 2950 (Aliphatic C-H), 1745 (C=O, ester), 1230 (C-O, ester).

This compound as an Electrophile

When activated, this compound serves as a source of an electrophilic benzyloxymethyl group. This is particularly useful for the formation of benzyloxymethyl (BOM) ethers, a common protecting group for alcohols. The reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile.[1]

Quantitative Data for Analogous Etherification Reactions

The following table provides data for analogous reactions where a benzylic alcohol is activated and reacts with a nucleophile.

| Electrophile Precursor | Nucleophile | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Alcohol | Methanol | High-temperature carbonic water | Water | 300 | 1 | 33 | J. of Supercritical Fluids, 2008, 45, 1, 93-98. |

| Benzyl Alcohol | Aniline | Pd/K-OMS-2 | Toluene | 160 | 3 | >95 | Catal. Sci. Technol., 2014, 4, 123-129. |

| 4-Benzyloxybenzyl Chloride | Methanol | None (solvolysis) | MeOH/Dioxane | 25 | - | - | (Kinetic study, rate constants reported) J. Chem. Soc., Perkin Trans. 2, 1980, 1751-1755. |

Experimental Protocol: Acid-Catalyzed Synthesis of a Benzyloxymethyl Ether

This protocol is a representative procedure for the acid-catalyzed etherification of an alcohol using an activated alcohol as the electrophile precursor.

Materials:

-

This compound

-

Primary or secondary alcohol (e.g., ethanol)

-

p-Toluenesulfonic acid (p-TsOH) or other strong acid catalyst

-

Toluene or dichloromethane (DCM)

-

Dean-Stark apparatus (if using toluene)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), add this compound (1.0 eq.), the desired alcohol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting this compound is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Spectroscopic Data for a Generic Benzyloxymethyl Ether (e.g., Benzyloxymethylethylether):

-

¹H NMR (CDCl₃): δ ~7.3 (m, 5H, Ar-H), 4.8 (s, 2H, O-CH₂-O), 4.6 (s, 2H, Ph-CH₂-O), 3.6 (q, 2H, O-CH₂-CH₃), 1.2 (t, 3H, O-CH₂-CH₃).

-

¹³C NMR (CDCl₃): δ ~137 (Ar-C), 128.4 (Ar-CH), 127.8 (Ar-CH), 95 (O-CH₂-O), 69 (Ph-CH₂-O), 65 (O-CH₂-CH₃), 15 (O-CH₂-CH₃).

-

IR (thin film, cm⁻¹): ~3030 (Ar C-H), 2970, 2880 (Aliphatic C-H), 1100 (C-O, ether).

Summary

This compound's ability to function as both a nucleophile and an electrophile makes it a highly adaptable building block in organic synthesis. Its nucleophilic character is leveraged in the formation of esters, while its electrophilic nature, upon activation, is key to the synthesis of ethers and the introduction of the BOM protecting group. Understanding these dual roles allows for the strategic design of synthetic routes for a wide range of target molecules in pharmaceutical and materials science research. The provided protocols, based on well-established analogous reactions, offer a solid foundation for the practical application of this compound in the laboratory.

References

The Dual Role of (Benzyloxy)methanol in Natural Product Total Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Benzyloxy)methanol and its derivatives, primarily the benzyloxymethyl (BOM) group, serve as crucial tools in the intricate art of natural product total synthesis. This technical guide provides an in-depth exploration of the synthesis, application, and strategic considerations of using this compound-derived protecting groups, alongside a discussion of its potential, though less documented, role as a formaldehyde (B43269) equivalent.